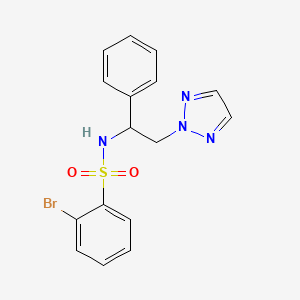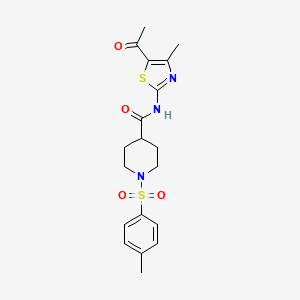
N-(5-acetyl-4-methylthiazol-2-yl)-1-tosylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives” are a class of compounds that have been synthesized and studied for their potential biological activities . These compounds have shown promising results in antioxidant, antibacterial, antifungal, and α-glucosidase activities .
Synthesis Analysis
The synthesis of these derivatives involves a well-developed structure-activity relationship . The products were obtained in good to excellent yield . The synthesized compounds were further subjected to chemical characterization, including NMR, FTIR, and elemental analysis .Molecular Structure Analysis
The molecular structure of these derivatives was analyzed using various techniques, including NMR and FTIR . The structure-activity relationship was well developed, indicating that the molecular structure plays a significant role in the biological activities of these compounds .Chemical Reactions Analysis
The synthesized compounds were tested for various biological activities, including antioxidant, antibacterial, antifungal, and α-glucosidase activities . The results were further supported by molecular docking studies .科学的研究の応用
1. Synthetic Applications in Heterocyclic Chemistry
- Research by Dovlatyan et al. (2004) explored the acylation and methylation of similar thiazolecarboxylic acid derivatives, emphasizing their significance in the synthesis of various heterocyclic compounds. This study highlights the potential of N-(5-acetyl-4-methylthiazol-2-yl)-1-tosylpiperidine-4-carboxamide in synthetic chemistry, particularly in creating novel heterocyclic structures (Dovlatyan et al., 2004).
2. Development of New PET Agents for Imaging
- In the field of positron emission tomography (PET) imaging, Wang et al. (2018) synthesized a compound structurally analogous to this compound. Their work demonstrates the potential of such compounds in developing new PET agents, which could be crucial for imaging specific enzymes in neuroinflammation (Wang et al., 2018).
3. Applications in Antimicrobial Research
- A study by Wazalwar et al. (2019) on carboxamides obtained from 2-aminothiazole derivatives, closely related to the chemical , revealed their potential antibacterial and antifungal properties. This suggests the possibility of this compound being used in antimicrobial research (Wazalwar et al., 2019).
4. Exploring Energetic Materials
- The study by Qin et al. (2016) on nitrogen-rich energetic compounds, though not directly about the specific compound, shows the potential of similar compounds in the field of energetic materials. The chemical structures studied suggest that derivatives like this compound could have applications in this area (Qin et al., 2016).
5. Antitumor Agent Synthesis
- Denny et al. (1987) investigated derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide with solid-tumor activity. This research indicates the potential role of structurally similar compounds, like this compound, in the synthesis of antitumor agents (Denny et al., 1987).
将来の方向性
The data revealed that most of the derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases . This suggests potential future directions in the development and study of these compounds.
作用機序
Target of Action
It is reported that the compound and its derivatives are multi-target ligands , suggesting that they interact with multiple proteins or enzymes in the body.
Mode of Action
It is known that the compound has significant antioxidant, antibacterial, antifungal, and α-glucosidase inhibitory activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Result of Action
The compound exhibits significant antioxidant properties, with one derivative (3h) showing the highest antioxidant activity . It also demonstrates antibacterial and antifungal activities, with compounds 3d and 3h acting as significant bacterial inhibitors, and compound 3a showing significant fungicidal activity . Furthermore, the compound shows α-glucosidase inhibitory activity, with derivative 3h exhibiting the highest enzyme inhibition activity .
特性
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-12-4-6-16(7-5-12)28(25,26)22-10-8-15(9-11-22)18(24)21-19-20-13(2)17(27-19)14(3)23/h4-7,15H,8-11H2,1-3H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKAGQLVTATZOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=C(S3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2448157.png)
![3-fluoropropyl 4-{1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl}phenyl ether](/img/structure/B2448158.png)

![[5-Chloro-2-(propylsulfonyl)phenyl]amine](/img/structure/B2448161.png)
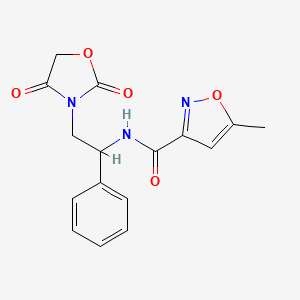
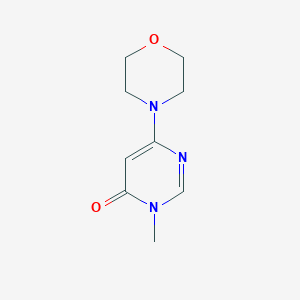

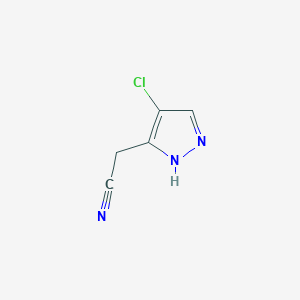
![3-{[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2448169.png)
![2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2448170.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2448172.png)
![(Z)-methyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2448173.png)
